molecular formula C14H20N4O.ClH B190230 Imolamine hydrochloride CAS No. 15823-89-9

Imolamine hydrochloride

Cat. No. B190230
CAS RN: 15823-89-9
M. Wt: 296.79 g/mol
InChI Key: OMMBWIJMWMSGBX-UHFFFAOYSA-N
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Description

Imolamine is a compound with a molecular weight of 260.33 g/mol and the formula diethyl [2- {5-imino-3-phenyl-4,5-dihydro-1,2,3-oxadiazol,-4-yl)ethyl]amine . It belongs to the class of organic compounds known as phenyloxadiazoles, which are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring . It is developed under the brand name Coremax by Novartis consumer health SA .


Molecular Structure Analysis

The molecular structure of Imolamine consists of a 1,2,4-oxadiazole ring linked to a benzene ring . The InChI key for Imolamine is MGSPDRWOUCPKNZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Imolamine has a molecular weight of 260.33 g/mol and a chemical formula of C14H20N4O . The hydrochloride form of Imolamine has a molecular weight of 296.8 g/mol and a chemical formula of C14H21ClN4O .

Scientific Research Applications

Platelet Antiaggregating Activity

Imolamine hydrochloride has demonstrated significant in vitro activity in inhibiting platelet aggregation. Studies have shown that it can completely inhibit the second wave of platelet aggregation induced by ADP and adrenaline, as well as aggregation caused by collagen. Additionally, Imolamine significantly inhibits the production of malondialdehyde (MDA) in platelets, a marker of platelet activation, indicating its potential application in managing conditions involving abnormal platelet aggregation (Tremoli, Maderna, Cocuzza, & Mantero, 1979).

Cardiac Conduction

Research on the electropharmacological action of Imolamine using Hiss bundle electrography revealed its effects on cardiac conduction. In certain experimental settings, it was observed to decrease Hiss-Purkinje and total intraventricular conduction without significantly affecting auriculoventricular conduction. These findings suggest its potential in influencing cardiac conduction pathways, which might be relevant in certain cardiac disorders (Junien & Lakatos, 1975).

Neurotransmitter Detection

Imolamine hydrochloride's interactions with neurotransmitters have been a subject of study, particularly in the context of electrochemical sensors and biosensors for neurotransmitter detection. The research underscores its relevance in the detection of catecholamine neurotransmitters, which are critical in various physiological functions and associated with several diseases, such as Alzheimer's and Parkinson's (Ribeiro, Fernandes, Pereira, & Silva, 2016).

Photodegradation Studies

The photodegradation process of herbicides like metolachlor, in which Imolamine hydrochloride is a component, has been studied. Understanding the degradation pathways and kinetics of such substances under UV light exposure is essential for environmental monitoring and assessing their environmental impact (Wu, Shemer, & Linden, 2007).

Safety And Hazards

Imolamine is reported to present a moderate liver toxicity . In preclinical studies, the acute toxicity was analyzed when administered orally and intravenously. The LD50 of Imolamine was 650 mg/kg and 250 mg/kg for oral and intravenous administration, respectively .

properties

IUPAC Name

N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O.ClH/c1-3-17(4-2)10-11-18-13(16-19-14(18)15)12-8-6-5-7-9-12;/h5-9,15H,3-4,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMBWIJMWMSGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=NOC1=N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imolamine hydrochloride

CAS RN

15823-89-9
Record name 1,2,4-Oxadiazole-4(5H)-ethanamine, N,N-diethyl-5-imino-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15823-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imolamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMOLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3KV70R41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SC Esteso, I Ferrari - Revista de la Facultad de Ciencias Medicas …, 1973 - cabdirect.org
44 patients with Chagas's disease affecting the heart were given a thorough clinical and electrocardiographic examination. 22 were then treated with imolamine hydrochloride, a …
Number of citations: 0 www.cabdirect.org
S Schwartz, R George, J Owens… - Drug Information …, 1984 - journals.sagepub.com
The processing of Case Report Form data collected in clinical trials is a data processing task unlike any other. Conventional systems approaches to clinical data management are not …
Number of citations: 1 journals.sagepub.com

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